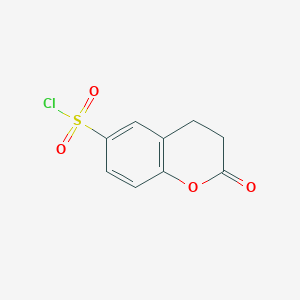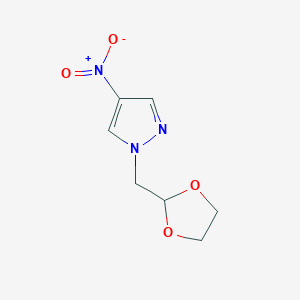
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid (6-Cl-OHPCA) is an organic compound with a wide range of applications in the biomedical and pharmaceutical industries. It is a chlorinated derivative of a naturally occurring hydroxybenzene, and it is used as a starting material for the synthesis of a variety of drugs and other compounds. This compound has been studied extensively in the past few decades and has been found to have a number of interesting properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes, including acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. In addition, 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid has been found to have anti-inflammatory and anti-oxidant properties, which might explain its potential therapeutic applications.
Biochemical and Physiological Effects
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. In addition, it has been found to have anti-inflammatory and anti-oxidant properties. Furthermore, 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid has been found to have a number of other effects, such as the inhibition of the enzyme tyrosinase, which is involved in the production of melanin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. In addition, 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid is relatively stable and does not easily degrade in solution. Furthermore, this compound has a wide range of potential applications, making it a useful tool for researchers.
On the other hand, 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid has some limitations for use in laboratory experiments. For example, this compound is relatively expensive and can be difficult to obtain. Furthermore, this compound can be toxic if not handled properly, and it can be difficult to isolate from its reaction mixture.
Direcciones Futuras
Given its wide range of potential applications, there are a number of potential future directions for 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid. For example, further research could be conducted to explore the compound’s potential therapeutic applications, such as its potential use as an anti-cancer drug. In addition, further research could be conducted to explore the compound’s potential use as an inhibitor of enzymes involved in the production of neurotransmitters and other compounds. Furthermore, further research could be conducted to explore the compound’s potential use as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Finally, further research could be conducted to explore the compound’s potential use as an anti-inflammatory and anti-oxidant agent.
Métodos De Síntesis
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid can be synthesized in a variety of ways. The most common method is the reaction of 5-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid and 6-chloro-2-hydroxyphenyl-2-oxohexahydro-4-pyrimidinecarboxylic acid (6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid-2). The reaction can be carried out in a variety of solvents, including ethanol, methanol, and acetonitrile.
Aplicaciones Científicas De Investigación
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid has been studied extensively for its potential applications in the biomedical and pharmaceutical industries. It has been studied as a potential drug candidate for the treatment of cancer and other diseases. In addition, 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Furthermore, 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid has been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Propiedades
IUPAC Name |
6-(5-chloro-2-hydroxyphenyl)-2-oxo-1,3-diazinane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-5-1-2-9(15)6(3-5)7-4-8(10(16)17)14-11(18)13-7/h1-3,7-8,15H,4H2,(H,16,17)(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSYADJQUPIJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1C(=O)O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)
![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)






